ISO-1

Vue d'ensemble

Description

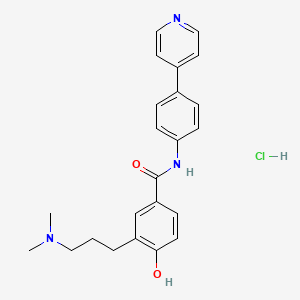

L'antagoniste du facteur inhibiteur de la migration des macrophages (MIF) est un composé qui inhibe l'activité du MIF, une cytokine impliquée dans diverses réponses inflammatoires et immunitaires. Les antagonistes du MIF sont étudiés pour leurs applications thérapeutiques potentielles dans les maladies caractérisées par une inflammation excessive, telles que la maladie pulmonaire obstructive chronique (MPOC), l'asthme et certains types de cancer .

Applications De Recherche Scientifique

MIF antagonists have a wide range of scientific research applications, including:

Chemistry: Studying the structure-activity relationship of MIF antagonists to design more potent inhibitors.

Biology: Investigating the role of MIF in cellular processes and its inhibition in various cell lines.

Medicine: Exploring the therapeutic potential of MIF antagonists in treating inflammatory diseases, cancer, and autoimmune disorders.

Industry: Developing MIF antagonist-based drugs for clinical use

Mécanisme D'action

Target of Action

ISO-1, also known as MIF Antagonist, is a potent antagonist of the Macrophage Migration Inhibitory Factor (MIF) . MIF is a proinflammatory cytokine that plays a crucial role in many disease states, including sepsis, pneumonia, diabetes, rheumatoid arthritis, inflammatory bowel disease, psoriasis, and cancer .

Mode of Action

This compound targets the catalytic pocket of MIF, inhibiting its activity . It has been found to significantly improve survival and reduce disease progression and/or severity in multiple murine models where MIF is implicated . The inhibition of MIF by this compound leads to the suppression of the inflammatory responses associated with allergen-induced lung inflammation and fibrosis .

Biochemical Pathways

It is known that mif, the target of this compound, plays a role in the pathogenesis of chronic asthma and other inflammatory diseases . By inhibiting MIF, this compound likely affects the biochemical pathways involved in these diseases.

Result of Action

The administration of this compound has been shown to significantly mitigate symptoms caused by allergen-induced lung inflammation and fibrosis in a murine model of chronic allergic airway inflammation . This suggests that this compound may have potential therapeutic applications in the treatment of asthma and other diseases where MIF plays a key role.

Analyse Biochimique

Biochemical Properties

ISO-1 interacts with the MIF, a pro-inflammatory cytokine that plays a crucial role in the regulation of immune responses . By inhibiting MIF, this compound can modulate the biochemical reactions involved in inflammation and cell proliferation .

Cellular Effects

This compound has been shown to exert anti-cancer effects on PANC-1 human pancreatic cells, inhibiting cell proliferation, migration, and invasion . It also suppresses tumor growth in xenograft mice models . These effects are likely due to the inhibition of MIF, which is known to promote tumor growth and metastasis.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MIF, which leads to a decrease in the expression of various pro-inflammatory and pro-tumorigenic genes . This includes genes involved in cell proliferation, migration, and invasion, as well as genes that regulate the immune response .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings, particularly in relation to its anti-cancer effects . It has been shown to exert its effects in a time-dependent manner, with longer exposure to this compound leading to greater inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At a dose of 100 mg/kg for 7 days, this compound was found to be most effective in inhibiting tumor growth in a xenograft mouse model .

Transport and Distribution

Given its role as a MIF inhibitor, it is likely that it is transported to areas of the cell where MIF is active, such as the cytoplasm and the nucleus .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its role as a MIF inhibitor, it is likely localized to the same areas of the cell where MIF is active. MIF is known to be present in various parts of the cell, including the cytoplasm and the nucleus .

Méthodes De Préparation

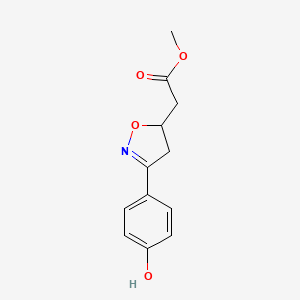

Voies de synthèse et conditions de réaction : L'un des antagonistes du MIF bien connus est l'ester méthylique de l'acide (S,R)-3-(4-hydroxyphényl)-4,5-dihydro-5-isoxazole acétique, communément appelé ISO-1. La synthèse de l'this compound implique les étapes suivantes :

Matières premières : 4-hydroxybenzaldéhyde et chlorhydrate d'hydroxylamine.

Conditions de réaction : La réaction est effectuée en présence d'une base, telle que l'hydroxyde de sodium, pour former le cycle isoxazole.

Purification : Le produit est purifié par des techniques de recristallisation pour obtenir un composé de haute pureté

Méthodes de production industrielle : La production industrielle d'antagonistes du MIF implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :

Réacteurs discontinus : Pour une synthèse contrôlée et une surveillance des paramètres de réaction.

Réacteurs à flux continu : Pour une production efficace et évolutive.

Techniques de purification : telles que la chromatographie et la cristallisation pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions : Les antagonistes du MIF subissent diverses réactions chimiques, notamment :

Oxydation : En présence d'agents oxydants, les antagonistes du MIF peuvent former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut améliorer l'efficacité de l'antagoniste

Réactifs et conditions courants :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : tels que les halogénoalcanes ou les chlorures d'acyle

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

Les antagonistes du MIF ont un large éventail d'applications de recherche scientifique, notamment :

Chimie : Étude de la relation structure-activité des antagonistes du MIF pour concevoir des inhibiteurs plus puissants.

Biologie : Enquête sur le rôle du MIF dans les processus cellulaires et son inhibition dans diverses lignées cellulaires.

Médecine : Exploration du potentiel thérapeutique des antagonistes du MIF dans le traitement des maladies inflammatoires, du cancer et des maladies auto-immunes.

Industrie : Développement de médicaments à base d'antagonistes du MIF pour un usage clinique

5. Mécanisme d'action

Les antagonistes du MIF exercent leurs effets en se liant au site actif du MIF, inhibant ainsi son activité. Cette inhibition empêche le MIF d'interagir avec ses récepteurs, tels que CD74, et les voies de signalisation en aval. Le blocage de l'activité du MIF entraîne une réduction de la production de cytokines et de chimiokines pro-inflammatoires, atténuant ainsi la réponse inflammatoire .

Composés similaires :

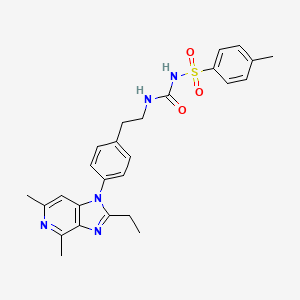

Antagoniste du MIF V, p425 : Un composé bis-(amino, hydroxynaphtalènedisulfonate) symétrique qui cible également le MIF, mais avec des caractéristiques de liaison différentes.

Unicité : Les antagonistes du MIF comme l'this compound sont uniques en raison de leur liaison spécifique au site actif du MIF, ce qui entraîne une inhibition puissante de son activité. Cette spécificité en fait des outils précieux pour étudier les voies liées au MIF et développer des thérapies ciblées .

Comparaison Avec Des Composés Similaires

MIF Antagonist V, p425: A symmetrical bis-(amino, hydroxynaphthalenedisulfonate) compound that also targets MIF but with different binding characteristics.

ISO-1: Another well-known MIF antagonist with a different chemical structure and mechanism of action.

Uniqueness: MIF antagonists like this compound are unique due to their specific binding to the active site of MIF, leading to potent inhibition of its activity. This specificity makes them valuable tools for studying MIF-related pathways and developing targeted therapies .

Propriétés

IUPAC Name |

methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXMJTYHQHQJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478336-92-4 | |

| Record name | ISO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)

![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)

![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)